molecular formula C28H31F3N4O6 B612204 Tak-441 CAS No. 1186231-83-3

Tak-441

Cat. No.: B612204
CAS No.: 1186231-83-3
M. Wt: 576.6 g/mol
InChI Key: ZADWXQMNNVICKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAK-441 is an investigational, orally available, small-molecule inhibitor of the Hedgehog signaling pathway. This compound is a potent and selective antagonist of the Smoothened receptor, which plays a crucial role in the Hedgehog signaling pathway. This compound has demonstrated significant antitumor activity in preclinical models and is being developed for the treatment of various cancers, including basal cell carcinoma and pancreatic cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TAK-441 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions: TAK-441 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

TAK-441 has a wide range of scientific research applications, including:

Mechanism of Action

TAK-441 exerts its effects by inhibiting the Smoothened receptor, a key component of the Hedgehog signaling pathway. By binding to the Smoothened receptor, this compound prevents the activation of downstream signaling molecules, including the Gli transcription factors. This inhibition leads to the suppression of target gene expression, ultimately resulting in the inhibition of cell proliferation and tumor growth. The molecular targets and pathways involved include the Smoothened receptor, Gli transcription factors, and various downstream signaling molecules .

Comparison with Similar Compounds

TAK-441 stands out due to its unique chemical structure and high potency, making it a valuable compound for further research and development in cancer therapy.

Biological Activity

TAK-441 is an investigational compound designed as a smoothened (Smo) antagonist, primarily targeting the Hedgehog (Hh) signaling pathway. This pathway plays a critical role in cellular communication and has been implicated in various cancers, including prostate cancer and basal cell carcinoma (BCC). The biological activity of this compound has been studied extensively in both preclinical and clinical settings, demonstrating its potential as a therapeutic agent against tumors driven by aberrant Hh signaling.

This compound inhibits the Hedgehog signaling pathway by blocking the activity of the Smo receptor. This action disrupts the downstream signaling cascade that leads to the transcriptional activation of target genes, such as Gli1 and Gli2, which are crucial for tumor growth and survival. In preclinical studies, this compound has shown significant efficacy in reducing the expression of Hh-regulated genes in various cancer models.

Preclinical Findings

In murine models of castration-resistant prostate cancer (CRPC), this compound effectively delayed tumor progression by inhibiting paracrine Hh signaling. Specifically, it reduced the expression of Gli1, Gli2, and Ptch1 in xenografts derived from LNCaP cells. These findings suggest that this compound may disrupt tumor-stroma interactions that promote cancer progression .

Table 1: Summary of Preclinical Studies on this compound

Study TypeCancer TypeKey Findings
Xenograft ModelsProstate CancerDelayed progression via reduced Gli1 expression
Allograft ModelsMedulloblastomaStrong antitumor activity in Ptch1 mutant models
Xenograft ModelsBasal Cell CarcinomaEffective against both ligand-dependent and -independent growth mechanisms

Phase I Studies

The first-in-human Phase I clinical trial evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound. Patients with advanced solid tumors were treated with escalating doses ranging from 50 mg to 1,600 mg per day. The maximum tolerated dose was established at 1,600 mg/day, with common adverse events including muscle spasms and fatigue .

Table 2: Phase I Clinical Trial Results

Dose Level (mg/day)Number of PatientsCommon Adverse EventsBest Response
503NoneStable Disease
1005FatigueStable Disease
2006Muscle SpasmsStable Disease
4006HyponatremiaStable Disease
8004FatiguePartial Response (1 BCC)
16009Grade ≥3 Treatment EmergentStable Disease

Efficacy Against Resistance Mechanisms

This compound has also been investigated for its effectiveness against tumors that develop resistance to other Hedgehog inhibitors like Vismodegib. Studies have indicated that this compound maintains activity in cells expressing Smo adaptive mutants, suggesting its potential as a second-line therapy for resistant cases .

Case Studies and Observations

In clinical observations involving patients with advanced cancers such as colorectal cancer and pancreatic cancer, this compound demonstrated promising antitumor activity. Notably, one patient with BCC achieved a partial response while several others experienced stable disease across various solid tumors .

Future Directions

Further research is warranted to explore combination therapies involving this compound with other agents targeting different pathways in order to enhance therapeutic efficacy and overcome resistance mechanisms. Ongoing trials aim to better understand the long-term effects and optimal dosing strategies for this compound.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of TAK-441 in inhibiting the Hedgehog (Hh) pathway?

this compound is an oral Smoothened (SMO) inhibitor that suppresses Hh signaling by binding to SMO, thereby preventing downstream activation of Gli transcription factors. Its 50% inhibitory concentration (IC50) for Gli1 transcriptional activity is 4.4 nM, as demonstrated in NIH3T3 cells transfected with a Gli-luciferase reporter system . Methodologically, researchers should validate SMO binding via competitive binding assays and measure Gli1 mRNA suppression using qRT-PCR in relevant cell lines.

Q. How does this compound perform in preclinical in vitro vs. in vivo models?

In vitro, this compound reduces Gli1 mRNA expression and inhibits Hh pathway activity in reporter assays. In vivo, it exhibits dose-dependent antitumor effects in xenograft models (e.g., medulloblastoma, pancreatic, and prostate cancers) . For experimental replication, use orthotopic or subcutaneous tumor models with endpoints like tumor volume, Gli1/2 expression (via RNA-seq), and pharmacodynamic markers (e.g., Ptch1 levels).

Q. What are the critical pharmacokinetic (PK) parameters of this compound in murine models?

this compound shows a favorable PK profile in mice, with an AUC of 28.35 μg·h/mL after a 10 mg/kg oral dose. Its oral bioavailability and half-life support daily dosing regimens in preclinical studies . Researchers should perform PK/PD modeling to correlate plasma concentrations with target engagement (e.g., Gli1 suppression) and tumor growth inhibition.

Advanced Research Questions

Q. How does this compound overcome resistance to vismodegib in SMO-D473H mutant tumors?

this compound retains efficacy against the vismodegib-resistant SMO-D473H mutant by maintaining binding affinity to both wild-type and mutant SMO, unlike vismodegib or cyclopamine. This was demonstrated in cell lines transfected with SMO-D473H and in xenograft models . To validate, use competitive binding assays with mutant SMO constructs and compare IC50 values across inhibitors.

Q. What experimental strategies address discrepancies in this compound’s efficacy across different cancer models?

For example, this compound lacks direct Hh pathway inhibition in LNCaP prostate cancer cells in vitro but suppresses Gli1 in xenografts. This suggests paracrine signaling in vivo, which can be investigated via co-culture systems with stromal cells or cytokine profiling of tumor microenvironments . RNAscope or spatial transcriptomics may localize Gli1 expression in tumor vs. stromal compartments.

Q. How can formulation optimization improve this compound’s cutaneous delivery for topical applications?

TPGS micelle-based formulations increase this compound’s aqueous solubility by 40-fold and enhance cutaneous deposition in human skin models. Researchers should assess formulation stability (e.g., HPLC for drug retention) and biodistribution via mass spectrometry imaging (MSI) to quantify drug levels in epidermal vs. dermal layers .

Q. Why has this compound’s clinical development stalled despite promising preclinical data?

A phase I trial (NCT01204073) reported tolerability and preliminary antitumor activity in advanced solid tumors, but no further trials were initiated. Potential reasons include prioritization of other pipeline drugs or lack of efficacy in specific indications. Researchers should analyze clinical trial data (e.g., Goldman et al., 2015) to identify patient subgroups with better responses .

Q. Methodological Considerations

Q. How to design experiments evaluating this compound’s synergy with androgen deprivation therapy (ADT) in prostate cancer?

LNCaP xenograft models under androgen starvation show upregulated Shh expression and sensitivity to this compound. Combine this compound with ADT (e.g., castration or enzalutamide) and measure time to castration resistance, Gli1/2 expression, and tumor proliferation markers (Ki-67) . Use RNA-seq to identify compensatory pathways upon dual targeting.

Q. What statistical approaches resolve contradictions in this compound’s efficacy across studies?

For instance, while this compound suppresses Gli1 in pancreatic xenografts, some analogs with similar in vitro activity fail in vivo. Apply multivariate regression to correlate PK parameters (AUC, Cmax), tumor type, and SMO mutation status with efficacy outcomes . Meta-analysis of published datasets may reveal hidden covariates (e.g., stromal content).

Q. How to validate this compound’s biodistribution in preclinical models?

Use radiolabeled this compound (e.g., <sup>14</sup>C or <sup>3</sup>H isotopes) combined with autoradiography or PET imaging to quantify drug penetration into tumors and normal tissues. Compare with LC-MS/MS measurements of plasma and tissue homogenates to ensure accuracy .

Properties

IUPAC Name

6-ethyl-N-[1-(2-hydroxyacetyl)piperidin-4-yl]-1-methyl-4-oxo-5-phenacyl-3-(2,2,2-trifluoroethoxy)pyrrolo[3,2-c]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F3N4O6/c1-3-19-13-20-23(27(40)35(19)14-21(37)17-7-5-4-6-8-17)25(41-16-28(29,30)31)24(33(20)2)26(39)32-18-9-11-34(12-10-18)22(38)15-36/h4-8,13,18,36H,3,9-12,14-16H2,1-2H3,(H,32,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADWXQMNNVICKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C(N2C)C(=O)NC3CCN(CC3)C(=O)CO)OCC(F)(F)F)C(=O)N1CC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F3N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186231-83-3
Record name TAK-441
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186231833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAK-441
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY3QT94KWP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.